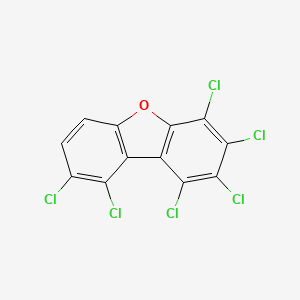

1,2,3,4,8,9-Hexachlorodibenzofuran

概要

説明

1,2,3,4,8,9-Hexachlorodibenzofuran is a chlorinated dibenzofuran compound with the molecular formula C12H2Cl6O . It belongs to the family of polychlorinated dibenzofurans, which are known for their persistence in the environment and potential toxic effects. These compounds are often by-products of industrial processes involving chlorinated compounds .

準備方法

Synthetic Routes and Reaction Conditions

1,2,3,4,8,9-Hexachlorodibenzofuran can be synthesized through various chemical reactions involving chlorinated precursors. One common method involves the chlorination of dibenzofuran under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas or a chlorinated solvent, and the process is carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms .

Industrial Production Methods

Industrial production of this compound often occurs as an unintended by-product during the manufacture of other chlorinated compounds. For example, it can be formed during the incineration of chlorinated organic materials or as a contaminant in the production of certain herbicides and pesticides .

化学反応の分析

Types of Reactions

1,2,3,4,8,9-Hexachlorodibenzofuran undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Chlorine gas, bromine, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of chlorinated dibenzofuran derivatives with additional oxygen-containing functional groups .

科学的研究の応用

1,2,3,4,8,9-Hexachlorodibenzofuran has several scientific research applications, including:

Environmental Analysis: Used as a standard in the analysis of environmental samples for the presence of polychlorinated dibenzofurans.

Toxicology Studies: Investigated for its toxic effects on living organisms, particularly its potential to disrupt endocrine function and cause cancer.

Chemical Research: Studied for its chemical properties and reactions, contributing to the understanding of polychlorinated compounds

作用機序

1,2,3,4,8,9-Hexachlorodibenzofuran exerts its effects primarily through interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of various genes involved in xenobiotic metabolism, including phase I and phase II enzymes such as CYP1A1. This activation leads to the metabolism and detoxification of the compound, but it can also result in toxic effects, including disruption of endocrine function and promotion of carcinogenesis .

類似化合物との比較

1,2,3,4,8,9-Hexachlorodibenzofuran is similar to other polychlorinated dibenzofurans, such as:

- 1,2,3,4,7,8-Hexachlorodibenzofuran

- 1,2,3,6,7,8-Hexachlorodibenzofuran

- 2,3,4,6,7,8-Hexachlorodibenzofuran

These compounds share similar chemical structures and properties, but they differ in the positions of the chlorine atoms. The unique arrangement of chlorine atoms in this compound contributes to its specific chemical behavior and toxicological profile .

生物活性

1,2,3,4,8,9-Hexachlorodibenzofuran (HxCDF) is a member of the polychlorinated dibenzofuran (PCDF) family, which are environmental pollutants known for their persistence and potential toxicity. This compound is particularly concerning due to its interactions with biological systems, leading to various toxicological effects.

The biological activity of HxCDF is primarily mediated through its binding to the aryl hydrocarbon receptor (AhR) . Upon binding, HxCDF enhances the transcriptional activity of genes involved in xenobiotic metabolism, notably CYP1A1 and CYP1A2 , which are crucial for the metabolic processing of various compounds. This interaction leads to a cascade of biological responses that can result in adverse health effects:

- Induction of Cytochrome P450 Enzymes : Increased expression of CYP enzymes alters metabolic pathways.

- Inflammatory Responses : HxCDF influences cyclooxygenase-2 (COX-2) activity and prostanoid synthesis from arachidonic acid.

- Immune System Disruption : The compound has been associated with thymic atrophy and altered T-cell differentiation, indicating potential immunotoxic effects .

Toxicological Effects

Research has documented several toxicological outcomes associated with exposure to HxCDF:

- Carcinogenic Potential : Limited evidence suggests that HxCDF may be carcinogenic in experimental animals. Studies indicate an increased incidence of liver tumors and skin papillomas following exposure to carcinogenic agents in conjunction with HxCDF .

- Reproductive and Developmental Toxicity : In animal studies, prenatal exposure has resulted in developmental abnormalities and reproductive impairments. For instance, a study involving mice showed that exposure led to reduced sperm counts and structural alterations in the female reproductive tract .

- Endocrine Disruption : HxCDF has been implicated as an endocrine disruptor, affecting hormone signaling pathways and potentially leading to metabolic disturbances .

Environmental Persistence

HxCDF is characterized by its environmental persistence due to its stable chemical structure. It tends to bioaccumulate in living organisms, leading to prolonged exposure even at low concentrations. This accumulation raises concerns regarding long-term ecological impacts and human health risks associated with contaminated food sources .

Case Studies

Several case studies highlight the biological activity and health implications of HxCDF:

- Yucheng Incident : In Taiwan, individuals exposed to PCDFs through contaminated rice oil exhibited a range of health issues including chloracne and elevated triglyceride levels. Long-term follow-up revealed cognitive deficits in children born to exposed mothers .

- Animal Studies : Research involving rodents has demonstrated that HxCDF exposure can lead to significant increases in liver lesions and tumors when combined with other carcinogens like N-nitrosodiethylamine (NDEA) .

Table 1: Summary of Biological Effects of HxCDF

| Biological Effect | Description | Evidence Level |

|---|---|---|

| Carcinogenicity | Increased incidence of liver tumors | Limited evidence |

| Reproductive Toxicity | Reduced sperm count; developmental abnormalities | Observed in studies |

| Immune System Effects | Thymic atrophy; altered T-cell differentiation | Documented |

| Endocrine Disruption | Altered hormone signaling pathways | Supported by findings |

Table 2: Comparative Toxicity Profiles of Related Compounds

| Compound | Carcinogenic Potential | Reproductive Toxicity | Endocrine Disruption |

|---|---|---|---|

| This compound | Limited | Yes | Yes |

| 2,3,7,8-Tetrachlorodibenzofuran | Yes | Yes | Yes |

| 1,2,3,4,7,8-Hexachlorodibenzofuran | Limited | Yes | Yes |

特性

IUPAC Name |

1,2,3,4,8,9-hexachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O/c13-3-1-2-4-5(7(3)14)6-8(15)9(16)10(17)11(18)12(6)19-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDUQUBUJRNREH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC3=C2C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075276 | |

| Record name | Dibenzofuran, 1,2,3,4,8,9-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92341-07-6 | |

| Record name | 1,2,3,4,8,9-Hexachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092341076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzofuran, 1,2,3,4,8,9-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,8,9-HEXACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OQP8L1CU5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。